Estriol-d1

Description

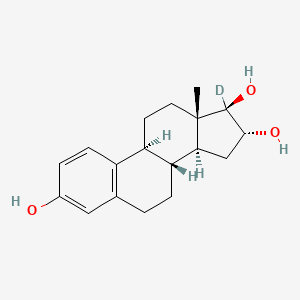

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-JATCHCLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747732 | |

| Record name | (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55727-98-5 | |

| Record name | (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterium Labeled Estriol Estriol D1

Advanced Strategies for Regioselective Deuterium (B1214612) Incorporation into Steroidal Scaffolds

Regioselective deuterium incorporation into complex steroidal structures like Estriol (B74026) presents significant synthetic challenges arkat-usa.org. Steroids are primarily hydrocarbon frameworks with limited functional groups that can facilitate deuterium labeling arkat-usa.org. Advanced strategies focus on exploiting the inherent reactivity of certain positions or introducing temporary functional groups to direct deuterium incorporation to a desired site arkat-usa.org.

The selection of appropriate steroid precursors is a critical first step in the synthesis of Estriol-d1. The chosen precursor should ideally have functional groups or structural features that can be readily modified to introduce deuterium atoms at the target position(s) on the estriol scaffold. For instance, precursors with exchangeable protons adjacent to carbonyl groups or hydroxyl groups can be utilized in H/D exchange reactions arkat-usa.orgnih.gov. Alternatively, precursors with halogen atoms can undergo reductive dehalogenation with a deuterium source psu.edu.

Chemical transformations employed for isotopic enrichment include various reactions designed to replace hydrogen atoms with deuterium. Acid- or base-catalyzed hydrogen-deuterium exchange (H/D exchange) is a common strategy, particularly for protons adjacent to activating groups like carbonyls or phenols arkat-usa.orgnih.gov. Metal-catalyzed H/D exchange reactions have also been developed to achieve higher regioselectivity and efficiency, even at less activated C-H bonds researchgate.netresearchgate.netmdpi.com. The use of deuterated reagents, such as deuterium oxide (D₂O), deuterated acids (e.g., acetic acid-d), or deuterated reducing agents (e.g., NaBD₄), is fundamental to these processes arkat-usa.orgnih.govnih.govresearchgate.netrsc.org.

Deuterium exchange reactions in steroid synthesis can proceed through various mechanistic pathways, largely dependent on the reaction conditions and the presence of catalysts. Acid- and base-catalyzed H/D exchange often involves the formation of enol or enolate intermediates, allowing for the exchange of α-protons nih.gov. The rate of these reactions is highly pH-dependent nih.gov.

Metal-catalyzed H/D exchange mechanisms can involve oxidative addition of the C-H bond to the metal center, followed by reductive elimination with deuterium researchgate.netmdpi.com. The regioselectivity in these reactions can be influenced by the catalyst structure and the presence of directing groups on the steroid scaffold mdpi.com. Some methods utilize radical pathways for site-selective deuteration d-nb.info. Understanding these mechanisms is crucial for designing synthetic routes that achieve high regioselectivity and minimize unwanted deuterium incorporation at other positions nih.gov.

Comprehensive Synthetic Routes for this compound Derivatives

Developing comprehensive synthetic routes for this compound derivatives typically involves multi-step sequences starting from a suitable precursor. These routes are designed to introduce deuterium at the desired position(s) while preserving the stereochemistry and functionality of the estriol molecule psu.edu.

Multi-step synthesis approaches are often necessary to achieve site-specific deuterium labeling in complex molecules like Estriol arkat-usa.orgpsu.edu. These routes may involve a series of protection and deprotection steps, oxidation and reduction reactions, and specific deuterium incorporation steps psu.edu. For example, introducing deuterium into the D-ring of a steroid might require transformations that are remote from the A-ring phenolic hydroxyl group characteristic of estrogens psu.edu.

Achieving high isotopic purity is paramount for the utility of this compound in applications like mass spectrometry-based quantitative analysis psu.edu. Isotopic purity refers to the percentage of molecules that contain the intended number of deuterium atoms at the specified position(s) psu.edu. Strategies to enhance isotopic purity include using highly enriched deuterated reagents and optimizing reaction conditions to favor complete H/D exchange at the target site while minimizing back-exchange with adventitious hydrogen psu.edunih.govgoogle.com.

Stereochemical considerations are also vital during the synthesis of deuterated steroids. The steroid nucleus contains multiple chiral centers, and the synthetic route must ensure that the desired stereochemistry at each position is maintained or selectively created arkat-usa.orgnih.gov. For instance, if the deuterium is introduced at a chiral center, the reaction must be stereoselective to yield primarily one epimer nih.gov. Deuterium labeling experiments can also be used to investigate the stereochemistry of reactions nih.gov.

Chromatographic and Spectroscopic Purification Techniques for Deuterated Estriol

Purification of deuterated Estriol is essential to isolate the target compound from starting materials, intermediates, side products, and isotopic impurities google.com. Chromatographic and spectroscopic techniques play a crucial role in this process google.comunl.edunih.gov.

Chromatographic techniques such as flash chromatography and high-performance liquid chromatography (HPLC) are widely used for the purification of deuterated steroids google.comunl.edunih.gov. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase google.comunl.edu. Gradient elution with appropriate solvent systems is often employed to achieve effective separation google.com. For deuterated compounds, chromatographic separation from their non-deuterated or differently labeled counterparts can be challenging due to their very similar chemical properties, although subtle differences in retention time can sometimes be observed psu.edu.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for characterizing the synthesized deuterated Estriol and confirming the position and extent of deuterium incorporation arkat-usa.orgnih.govfu-berlin.desigmaaldrich.com. ¹H NMR spectroscopy is used to determine the sites of deuteration by the disappearance or reduction in intensity of proton signals nih.gov. Mass spectrometry, especially coupled with chromatography (GC/MS or LC/MS), is used to confirm the molecular weight and assess the isotopic distribution and purity of the synthesized this compound arkat-usa.orgunl.edufu-berlin.denih.gov. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition and the number of deuterium atoms incorporated google.com.

Advanced Analytical Characterization and Bioanalytical Method Validation for Estriol D1

Mass Spectrometry (MS)-Based Techniques for Isotopic Purity and Structural Confirmation

Mass spectrometry stands as a cornerstone for the detailed analysis of deuterated compounds like Estriol-d1, offering unparalleled sensitivity and specificity. researchgate.net Various MS-based methodologies are employed to ensure the compound meets the rigorous standards required for its use in research and clinical settings.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of elemental composition and the assessment of isotopic purity. bioanalysis-zone.commeasurlabs.com By measuring the mass-to-charge ratio (m/z) of ions to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com

For this compound, HRMS is employed to:

Confirm Accurate Mass: The experimentally determined accurate mass of the molecular ion of this compound is compared to its theoretically calculated mass. This confirmation provides a high degree of confidence in the compound's identity.

Analyze Isotope Abundance: HRMS can resolve and quantify the relative abundances of the different isotopologues present in a sample of this compound. nih.govresearchgate.net This is crucial for determining the isotopic enrichment, which is a measure of the percentage of molecules that have incorporated the deuterium (B1214612) label. A high isotopic purity is essential for an internal standard to be effective. rsc.org

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₈H₂₃DO₃ |

| Theoretical Monoisotopic Mass | 289.1815 u |

| Experimentally Determined Mass (Example) | 289.1812 u |

| Mass Accuracy (ppm) | -1.04 ppm |

This table presents hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation. nih.govnih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, MS/MS is used to:

Elucidate Fragmentation Pathways: By comparing the fragmentation pattern of this compound to that of unlabeled estriol (B74026), the position of the deuterium label can be confirmed. nih.govresearchgate.net The mass shift in the fragment ions containing the deuterium atom provides definitive evidence of its location within the molecular structure. Common fragmentation pathways for estrogens involve cleavages of the D and C rings. researchgate.net

Distinguish Positional Isomers: In cases where deuterium could be incorporated at multiple positions, MS/MS can help differentiate between positional isomers by analyzing unique fragmentation patterns. nih.gov

Table 2: Exemplary MS/MS Fragmentation Data for Estriol and this compound

| Precursor Ion (m/z) | Compound | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) | Interpretation |

| 288.17 | Estriol | 183 | 169 | Characteristic fragments of the estrogen steroid core. nih.gov |

| 289.18 | This compound | 184 | 169 | A 1 Da shift in fragment 1 indicates the deuterium is located on a part of the molecule that remains in this fragment. |

This table contains hypothetical data for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of steroids. nih.govresearchgate.netendocrine-abstracts.org However, due to the low volatility and polar nature of estrogens like estriol, derivatization is often necessary to improve their chromatographic properties and thermal stability. nih.govresearchgate.neteiu.edu

Key aspects of GC-MS analysis for this compound include:

Derivatization Strategies: Silylation is a common derivatization technique where active hydrogens in the hydroxyl groups of estriol are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govaustinpublishinggroup.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. austinpublishinggroup.com This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

Detection Optimization: In GC-MS, detection is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov By monitoring specific ions characteristic of the derivatized this compound, interferences from the sample matrix can be minimized.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS) for Quantification and Separation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of steroid hormones in biological fluids due to its high sensitivity, specificity, and throughput. researchgate.netresearchgate.netnih.gov this compound is commonly used as an internal standard in LC-MS/MS assays for the accurate measurement of endogenous estriol.

The development of a reliable LC-MS/MS method requires careful optimization of the chromatographic separation to resolve the analyte of interest from potentially interfering components in the biological matrix. nih.govresearchgate.net

Considerations for method development include:

Column Chemistry: Reversed-phase chromatography using C18 or phenyl-hexyl columns is commonly employed for the separation of estrogens. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization efficiency. nih.govdphen1.com

Gradient Elution: A gradient elution profile, where the proportion of the organic solvent is varied over time, is often used to achieve optimal separation of multiple analytes and remove matrix components. msacl.org

A significant challenge in LC-MS/MS analysis of biological samples is the "matrix effect," where co-eluting endogenous components from the matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to ion suppression or enhancement. longdom.orgnih.govresearchgate.net This can adversely affect the accuracy and precision of the quantification. nih.govmdpi.comnih.gov

Strategies to evaluate and mitigate matrix effects include:

Post-Column Infusion: This technique involves infusing a constant flow of the analyte into the mass spectrometer post-chromatographic column while a blank matrix extract is injected. nih.gov Dips or rises in the analyte signal indicate regions of ion suppression or enhancement.

Stable Isotope-Labeled Internal Standards: The use of this compound as an internal standard is a primary strategy to compensate for matrix effects. Since the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction of the signal.

Sample Preparation: Thorough sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are crucial to remove a significant portion of interfering matrix components before LC-MS/MS analysis. dphen1.com

Rigorous Method Validation Parameters for this compound as an Internal Standard

For this compound to be effectively used as an internal standard (IS) in regulated bioanalysis, it must be subjected to a comprehensive validation process. The purpose is to demonstrate that the IS can accurately correct for variability in the analytical procedure, including sample extraction, handling, and instrument response, without introducing analytical bias.

Specificity and selectivity are critical parameters to ensure that the signal measured for this compound is free from interference from other components in the sample matrix. In multi-analyte assays, which often measure several estrogens or steroid metabolites simultaneously, this assessment is particularly crucial.

The process involves analyzing multiple sources of the preclinical matrix (e.g., plasma, tissue homogenate from at least six different sources) fortified with the analyte (Estriol) but without the internal standard (this compound). Conversely, blank matrix samples are spiked only with this compound. These samples are then processed and analyzed to check for any interfering peaks at the retention time and mass transition of this compound. The absence of any significant signal in the blank matrix at the corresponding retention time for this compound demonstrates selectivity.

Furthermore, potential cross-talk from the native analyte to the internal standard's mass channel is investigated. This is done by analyzing a sample with the highest expected concentration of unlabeled Estriol and no this compound. The signal detected in the this compound mass transition channel should be negligible, typically less than a small fraction of the this compound response at the lower limit of quantification (LLOQ). This confirms that the deuterated standard is sufficiently distinct from the endogenous analyte.

While this compound is added at a constant concentration to all samples, its consistent response relative to the analyte across a range of concentrations is essential for accurate quantification. The linearity of the analytical method is established by preparing a series of calibration standards with increasing concentrations of the target analyte (Estriol) and a fixed concentration of this compound.

The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. A linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²), is applied to the data. The calibration curve is considered acceptable if the correlation coefficient (r²) is typically ≥ 0.99 and the back-calculated concentrations of the standards are within ±15% of their nominal values (±20% at the LLOQ). The dynamic range is the concentration span from the LLOQ to the upper limit of quantification (ULOQ) over which the method is demonstrated to be linear, accurate, and precise. The consistent performance of this compound throughout this range is key to ensuring reliable data.

Table 1: Illustrative Calibration Curve Parameters for an Estriol Assay Using this compound

| Parameter | Acceptance Criteria | Typical Finding |

| Calibration Model | Linear, weighted (e.g., 1/x²) | Linear regression with 1/x² weighting |

| Dynamic Range | Defined by LLOQ and ULOQ | 5 pg/mL - 5000 pg/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Standard Deviation | Within ±15% of nominal (±20% at LLOQ) | Meets criteria |

These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) in the relevant preclinical matrix.

Intra-day (within-run) precision and accuracy are determined by analyzing replicate QC samples (n=5 or 6) in a single analytical run.

Inter-day (between-run) precision and accuracy are assessed by analyzing the same QC samples over several days (typically 3 to 5 different runs).

The acceptance criteria for both intra- and inter-day evaluations are that the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ), and the accuracy (expressed as the percent difference from the nominal concentration, %RE) should be within ±15% (±20% at the LLOQ). The stable and consistent response of this compound across these runs is what enables the method to meet these stringent requirements.

Table 2: Example Precision and Accuracy Data for an Estriol Assay Using this compound

| QC Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |

| Low QC | ≤ 8.5% | ± 7.2% | ≤ 9.8% | ± 8.1% |

| Mid QC | ≤ 6.1% | ± 5.5% | ≤ 7.3% | ± 6.4% |

| High QC | ≤ 5.4% | ± 4.9% | ≤ 6.5% | ± 5.8% |

The stability of this compound must be demonstrated under various conditions to ensure that it does not degrade during sample collection, processing, and storage. Stability is assessed by comparing the response of the internal standard in aged or stressed samples to that in freshly prepared samples.

Key stability tests for this compound in preclinical matrices include:

Freeze-Thaw Stability: Evaluates stability after multiple cycles of freezing and thawing. QC samples are subjected to several (e.g., three) freeze-thaw cycles before analysis.

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a period that mimics sample handling and processing time.

Long-Term Stability: Assesses stability under frozen storage conditions (-20°C or -80°C) for a duration that covers the expected sample storage time.

Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection.

For this compound, the response in the stability samples should remain consistent and not show significant degradation compared to the response in reference samples.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

While these parameters are formally defined for the analyte (Estriol), the performance of this compound is integral to achieving a low and reliable LOQ. The LOQ is typically determined by analyzing samples with low concentrations of Estriol and confirming that the response is identifiable, discrete, and reproducible with a precision of ≤20% and accuracy of 80-120%. The consistent and clean signal of this compound, free from matrix interference, is essential for reliably integrating the analyte peak at these very low concentrations. The LOD is often estimated based on the signal-to-noise ratio, typically requiring a ratio of 3:1.

Applications of Estriol D1 in Preclinical Metabolic and Mechanistic Investigations

Elucidation of Estriol (B74026) Metabolic Pathways in In Vitro and Ex Vivo Systems

In vitro and ex vivo systems are indispensable for isolating and studying specific aspects of drug and hormone metabolism. Estriol-d1 is particularly valuable in these systems for mapping the intricate network of biotransformation reactions that estriol undergoes.

To understand the primary enzymatic processes involved in estriol metabolism, researchers utilize subcellular fractions isolated from liver cells, the principal site of drug and steroid metabolism. wuxiapptec.comwuxiapptec.com These fractions, primarily microsomes and cytosol, are enriched with specific classes of metabolic enzymes. wuxiapptec.comwuxiapptec.com

Phase I Metabolism in Hepatic Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes. wuxiapptec.comevotec.com By incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH, scientists can identify the specific CYP isozymes responsible for oxidative metabolism, such as hydroxylation, which is a key step in the biotransformation of estrogens. nih.gov

Phase II Metabolism in Microsomes and Cytosol: Phase II metabolism involves conjugation reactions that increase the water solubility of metabolites to facilitate their excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), which are found in microsomes, and sulfotransferases (SULTs), located in the cytosol. wuxiapptec.comnih.gov Incubating this compound with microsomes and the cofactor UDPGA allows for the study of glucuronide conjugate formation. Similarly, using the cytosolic fraction with the cofactor PAPS enables the investigation of sulfate conjugate formation. nih.gov

| Metabolic Phase | Enzyme Family | Subcellular Fraction | Primary Function | Required Cofactor |

|---|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | Hepatic Microsomes | Oxidation (e.g., Hydroxylation) | NADPH |

| Phase II | UDP-glucuronosyltransferases (UGT) | Hepatic Microsomes | Glucuronidation | UDPGA |

| Phase II | Sulfotransferases (SULT) | Hepatic Cytosol | Sulfation | PAPS |

While subcellular fractions are excellent for studying individual enzyme activities, whole-cell systems provide a more integrated view of metabolism, incorporating processes like cell uptake and efflux. The human hepatoma cell line, HepG2, is a widely used and relevant model for studying hepatic estrogen metabolism. nih.govnih.govdntb.gov.ua

In these studies, this compound is introduced into the HepG2 cell culture. Over time, samples of the culture medium and cell lysates are collected and analyzed. This approach allows researchers to observe the sequence of metabolite formation and the distribution of metabolites inside and outside the cell. Such experiments can reveal how this compound and its metabolites influence cellular processes and metabolic pathways, providing insights that are not possible with enzyme-only systems. nih.govresearchgate.net For example, studies with parent estrogens in HepG2 cells have shown how they can alter energy metabolism and lipid metabolism, demonstrating the utility of this cell line for mechanistic investigations. nih.govfrontiersin.org

A primary application of this compound is in the unambiguous identification of its metabolic products. nih.govresearchgate.net When analyzing biological samples, it is often difficult to distinguish between metabolites of an administered compound and structurally similar endogenous molecules. researchgate.netnih.gov The use of stable isotope labeling elegantly solves this problem. nih.govnih.govdntb.gov.ua

Metabolites derived from this compound will retain the deuterium (B1214612) label, giving them a unique mass signature that can be detected by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This allows for the confident identification of a wide array of both stable and reactive metabolites. nih.govresearchgate.net

Stable Metabolites: These include products of Phase I and Phase II reactions, such as hydroxylated estriols, methoxyestriols, and their corresponding glucuronide and sulfate conjugates.

Reactive Metabolites: Some metabolic pathways can produce chemically reactive intermediates that can bind to cellular macromolecules. nih.gov To identify these, "trapping agents" like glutathione are included in the incubation. nih.gov Any deuterated glutathione adducts detected by LC-MS/MS provide direct evidence for the formation of reactive this compound metabolites. nih.gov

| Metabolite Class | Metabolic Pathway | Examples |

|---|---|---|

| Phase I Metabolites | Hydroxylation (CYP-mediated) | 2-hydroxyestriol, 4-hydroxyestriol, 16-epiestriol |

| Phase I Metabolites | Methylation (COMT-mediated) | 2-methoxyestriol, 4-methoxyestriol |

| Phase II Conjugates | Glucuronidation (UGT-mediated) | Estriol-3-glucuronide, Estriol-16-glucuronide |

| Phase II Conjugates | Sulfation (SULT-mediated) | Estriol-3-sulfate |

| Reactive Metabolites | Oxidation to Quinones | Estriol-quinone-glutathione adducts |

Beyond metabolite identification, this compound is a valuable tool for investigating the mechanisms and kinetics of the enzymes that metabolize it. nih.gov This is achieved by studying the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one at an atom involved in bond-breaking in the rate-determining step of the reaction. wikipedia.org

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Therefore, if a C-H bond is broken during the rate-limiting step of an enzymatic reaction, substituting deuterium at that position will slow the reaction down. wikipedia.org By comparing the kinetic parameters (like Vmax and Km) of unlabeled estriol versus this compound with a purified enzyme or a microsomal preparation, researchers can determine if C-H bond cleavage at the labeled position is a critical, rate-limiting part of the metabolic process. A KIE value significantly greater than 1 provides strong evidence for the involvement of that position in the reaction's mechanism.

Pharmacokinetic and Disposition Studies in Non-Human In Vivo Models

To understand how a compound behaves in a whole organism, in vivo studies in non-human animal models are essential. These studies bridge the gap between in vitro findings and potential human outcomes.

This compound can be used as a stable isotope tracer in preclinical animal models, such as rats or dogs, to perform absorption, distribution, and excretion (ADE) studies. nih.gov In a typical study, a precise dose of this compound is administered to the animal. Subsequently, biological samples—including blood, urine, and feces—are collected at various time points. Tissues from different organs may also be collected at the end of the study.

The concentration of this compound and its deuterated metabolites in these samples is quantified using LC-MS/MS. This allows researchers to construct a comprehensive pharmacokinetic profile, detailing how the compound is absorbed into the bloodstream, distributed to various tissues, and ultimately eliminated from the body through urine and feces. The data generated from these tracer studies are used to calculate critical pharmacokinetic parameters. nih.gov

| Parameter | Description | Information Gained |

|---|---|---|

| Cmax | Maximum observed plasma concentration | Rate and extent of absorption |

| Tmax | Time to reach Cmax | Rate of absorption |

| AUC | Area under the plasma concentration-time curve | Total systemic exposure to the compound |

| t½ (Half-life) | Time required for the plasma concentration to decrease by half | Rate of elimination |

| CL (Clearance) | Volume of plasma cleared of the compound per unit time | Efficiency of elimination processes |

| Vd (Volume of Distribution) | Apparent volume into which the compound distributes | Extent of tissue distribution |

Compartmental and Non-Compartmental Pharmacokinetic Analysis in Preclinical Species

Pharmacokinetic (PK) studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of this compound is particularly advantageous in these analyses as a perfect internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govnih.govtexilajournal.com

When unlabeled estriol is administered to a preclinical model (e.g., rodents), blood samples are taken over time to measure the concentration of the drug. By adding a known amount of this compound to each sample during processing, researchers can account for any variability or loss during sample extraction and analysis. texilajournal.com Because this compound has nearly identical chemical and physical properties to estriol, it behaves the same way during sample preparation but is differentiated by the mass spectrometer due to its higher mass. researchgate.net This ensures highly accurate and precise quantification of the unlabeled estriol in the plasma.

The resulting concentration-time data are then analyzed using two primary methods:

Non-Compartmental Analysis (NCA): This method uses statistical moments to derive key PK parameters without assuming a specific model for how the drug moves through the body.

Compartmental Analysis: This method models the body as a series of interconnected compartments (e.g., central, peripheral) and describes the rate of drug transfer between them. This approach can provide a more detailed understanding of the drug's disposition. nih.gov

The use of deuterated standards like this compound enhances the reliability of the data fed into these models, leading to more robust characterizations of estriol's pharmacokinetic profile in various preclinical species. nih.gov

Table 1: Representative Pharmacokinetic Parameters Determined Using Isotopic Labeling

| Pharmacokinetic Parameter | Description | Importance in Preclinical Studies |

|---|---|---|

| Cmax | Maximum (peak) plasma concentration of a drug after administration. | Indicates the extent of absorption and potential for acute effects. |

| Tmax | Time at which Cmax is observed. | Provides information on the rate of drug absorption. |

| AUC (Area Under the Curve) | The integral of the concentration-time curve, representing total drug exposure. | A key measure of bioavailability and overall exposure. |

| t1/2 (Half-life) | Time required for the drug concentration to decrease by half. | Determines dosing intervals and time to reach steady-state. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |

Tissue Distribution Profiling of Estriol and its Deuterated Analog

Understanding where a compound accumulates in the body is critical for assessing its potential efficacy and off-target effects. Here, this compound can be used not just as an internal standard but as the administered agent itself. By administering this compound to preclinical models, researchers can collect various tissues (e.g., uterus, liver, brain, adipose tissue) at different time points and accurately measure the concentration of the deuterated compound. researchgate.net

This approach allows for the precise quantification of exogenous estriol distribution without interference from the animal's own endogenous estriol levels. The resulting data reveal the extent and rate of estriol uptake into target and non-target organs, providing crucial insights into its physiological action and potential sites of metabolism. nih.gov

Mechanistic Probing of Estriol's Actions in Preclinical Models

Investigation of Estriol-Receptor Interactions and Binding Affinity using Labeled Probes

Estriol exerts its biological effects primarily by binding to estrogen receptors (ER), ERα and ERβ. abcam.com Labeled probes are essential for studying these interactions. While radiolabeled ligands like [3H]-estradiol have traditionally been used, stable isotope-labeled compounds such as this compound can be employed in assays that use mass spectrometry to detect binding.

The fundamental goal is to quantify the binding affinity (how tightly the ligand binds) and the kinetics (the rates of association and dissociation) of estriol with its receptors. nih.gov In competitive binding assays, a labeled ligand is allowed to bind to the receptor, and then increasing concentrations of an unlabeled competitor (like estriol) are added to measure its ability to displace the labeled probe. nih.govepa.gov This allows for the determination of the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of binding affinity.

Kinetic studies using techniques like surface plasmon resonance can provide a more detailed picture, measuring the association rate (ka) and dissociation rate (kd) directly. nih.gov Research has shown that estriol dissociates from the ERα isoform more rapidly than from the ERβ isoform, which contributes to its unique biological profile. nih.gov

Table 2: Estriol Binding Kinetics for Estrogen Receptor (ER) Isoforms

| Parameter | ERα Isoform | ERβ Isoform | Reference |

|---|---|---|---|

| ka (Association Rate Constant) | 1.0 × 10^6 M⁻¹s⁻¹ | 5.7 × 10^5 M⁻¹s⁻¹ | nih.gov |

| kd (Dissociation Rate Constant) | 1.8 × 10⁻² s⁻¹ | 3.2 × 10⁻³ s⁻¹ | nih.gov |

| KD (Dissociation Constant) | 18 nM | 5.6 nM | nih.gov |

Data derived from in vitro surface plasmon resonance experiments. nih.gov

Cellular Signaling Pathway Elucidation (e.g., MAPK/ERK pathways, cyclin D1 regulation) in in vitro systems

Beyond direct genomic action, estrogens can trigger rapid, non-genomic signaling cascades within the cell. nih.gov Key pathways influenced by estrogens include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is heavily involved in cell proliferation. oup.comoup.com Estrogen binding to its receptor can lead to the rapid phosphorylation and activation of ERK proteins. nih.govoup.com

Another critical target is Cyclin D1, a protein essential for progression through the G1 phase of the cell cycle. pnas.org Estrogen has been shown to induce the expression of the cyclin D1 gene, promoting cell division. pnas.orgnih.gov Studies indicate that cyclin D1 is a crucial determinant for a majority of estrogen-dependent gene expression. oup.com In some cellular contexts, spermine can enhance estradiol-induced cyclin D1 transcription through the activation of the p38 MAPK pathway. ingentaconnect.com

In these in vitro studies using cell lines, this compound can be used to precisely track the uptake and metabolism of the administered estriol, allowing researchers to correlate its intracellular concentration with the activation state of signaling proteins (e.g., phosphorylated ERK) or the expression levels of target genes like cyclin D1.

Gene Expression and Proteomic Analysis in Response to Estriol in Non-Human Models using Isotopic Labeling (e.g., SILAC)

To understand the global impact of estriol on cellular function, researchers employ transcriptomic and proteomic approaches. Microarray or RNA-sequencing analyses can reveal which genes are up- or down-regulated in response to estriol treatment in preclinical models or cell lines. nih.govoup.comoup.com Studies have shown that estriol can induce gene expression profiles similar to other estrogens like 17β-estradiol in certain cell lines. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique used to investigate changes in protein abundance. creative-proteomics.com In a typical SILAC experiment, two populations of cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine, lysine). nih.govnih.gov The "heavy" population can be treated with estriol, while the "light" population serves as a control. After treatment, the cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. acs.org

The mass spectrometer detects pairs of chemically identical peptides that differ only by their isotopic label, and the ratio of their signal intensities provides a precise quantification of the change in protein abundance due to estriol treatment. scirp.org This approach can identify entire networks and pathways of proteins affected by estriol, offering deep mechanistic insights into its cellular effects. acs.org

Estriol D1 in Advanced Quantitative Bioanalysis and Biomarker Research

Development of High-Throughput and High-Sensitivity Bioanalytical Assays for Endogenous Estriol (B74026)

Developing bioanalytical assays for endogenous estrogens presents challenges due to their low concentrations in biological fluids and the complexity of the matrices nih.govnih.gov. High-throughput and high-sensitivity methods are necessary to enable comprehensive studies in large research cohorts.

Stable isotope-labeled standards, such as Estriol-d1, are considered gold standards as internal standards in mass spectrometry-based quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS) nih.govacanthusresearch.combioanalysis-zone.com. The principle of IDMS relies on the addition of a known amount of the isotopically labeled analog (internal standard) to the sample before sample preparation and analysis. Because the labeled standard is chemically almost identical to the endogenous analyte (estriol) but has a different mass, it behaves similarly throughout the sample preparation and chromatographic separation processes acanthusresearch.combioanalysis-zone.com. This allows the internal standard to compensate for variations in sample recovery, matrix effects, and ionization efficiency during mass spectrometric analysis, leading to highly accurate and precise quantification of the endogenous compound acanthusresearch.combioanalysis-zone.com. For instance, [2,4,17beta]-2H(3)-labeled estriol has been used as an internal standard in a gas chromatography-mass spectrometry (GC-MS) assay for the trace level determination of estriol in human plasma nih.gov. Deuterium-labeled estriol (Estriol-d) is also recognized as an internal standard for clinical mass spectrometry applications medchemexpress.com. The use of stable isotope-labeled internal standards is widely shown to reduce matrix effects and provide reproducible and accurate recoveries in LC-MS/MS assays compared to using structurally related compounds as internal standards acanthusresearch.com.

Effective sample preparation is a critical step in the bioanalysis of estriol and other steroid hormones from biological matrices researchgate.netbiotage.com. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to isolate and concentrate the analytes of interest while removing interfering substances from complex samples like serum, plasma, and urine nih.govresearchgate.netbiotage.com. These techniques are favored in the development of sensitive estrogen quantification methods nih.gov.

Derivatization is another important technique used to improve the sensitivity and chromatographic behavior of estrogens for mass spectrometric analysis nih.govnih.gov. For example, derivatization of the phenolic hydroxyl group to the pentafluorobenzyl ether derivative and subsequent reaction of other hydroxyls with heptafluorobutyric anhydride (B1165640) has been used for estriol analysis by negative ion chemical ionization (NICI) GC-MS, allowing for the detection of the abundant phenolate (B1203915) ion nih.gov. Dansylation has also been shown to significantly improve the sensitivities and chromatographic separation of estrogens, including estriol, in LC-MS/MS methods nih.gov. The optimization of these sample preparation techniques, often in conjunction with the use of isotopically labeled internal standards like this compound, is crucial for achieving the high sensitivity and specificity required for accurate estriol quantification in research settings nih.govnih.gov.

Applications in Quantitative Biomarker Discovery and Validation in Research Cohorts

The ability to accurately quantify endogenous estriol and its metabolites using methods employing this compound has significant applications in quantitative biomarker discovery and validation within research cohorts.

Mass spectrometry-based methods, particularly LC-MS/MS and GC-MS, utilizing stable isotope dilution, are widely used for the quantification of endogenous estrogens, including estriol, in various biological fluids such as serum, plasma, urine, and saliva nih.govnih.govnih.govresearchgate.netoup.comnih.gov. These techniques offer the required sensitivity and specificity to measure the low physiological concentrations of these hormones nih.govnih.gov. Studies have successfully applied these methods to quantify estriol and its metabolites in human plasma and urine nih.govnih.gov. The analysis of estrogens in environmental matrices like water, which can contain these compounds from excretion, also employs SPE coupled with LC-MS/MS researchgate.netresearchgate.net. While the search results primarily focus on human biological fluids, the principles and techniques are transferable to the analysis of tissue extracts from non-human models in biomarker research.

Quantitative data from a GC-MS assay using a deuterated internal standard for estriol in human plasma demonstrated good linearity and precision. For low-level measurements (5 to 625 ng/l), the calibration curve was linear (r=0.99993), with inter-assay RSDs between 1.29% and 2.89% at different concentrations. For high-level measurements (0.313 to 20 µg/l), linearity was also observed (r=0.99998), with inter-assay RSDs between 1.92% and 5.17%. nih.gov

| Measurement Level | Concentration Range (ng/l) | Linearity (r) | Inter-assay RSD (%) |

| Low | 5 - 625 | 0.99993 | 1.29 (at 39 ng/l), 2.30 (at 156 ng/l), 2.89 (at 650 ng/l) |

| High | 313 - 20000 | 0.99998 | 5.17 (at 313 ng/l), 1.92 (at 625 ng/l), 2.57 (at 2500 ng/l), 2.74 (at 10000 ng/l) |

Another LC-MS/MS method for steroid hormones in human urine and serum/plasma reported limits of quantification (LOQs) for estriol between 0.14–0.92 ng/mL in urine and 0.38–1.18 ng/mL in serum/plasma. Recoveries for estriol fortified in urine and serum were generally within 80-120%. nih.gov

| Matrix | LOQ Range (ng/mL) | Recovery (%) |

| Human Urine | 0.14 - 0.92 | 80 - 120 |

| Human Serum/Plasma | 0.38 - 1.18 | 80 - 120 |

These quantitative methods are vital for studying the association between estriol levels and various physiological and pathological conditions, contributing to the discovery and validation of estriol as a potential biomarker oatext.com.

The use of mass spectrometry-based methods, particularly IDMS with stable isotope-labeled internal standards like this compound, is crucial for improving the standardization and harmonization of steroid hormone quantitation methods across different research laboratories nih.govmdpi.com. Unlike immunoassays, which can suffer from lack of selectivity and cross-reactivity, MS-based methods offer high specificity and accuracy nih.gov. The Endocrine Society has recommended avoiding immunoassays for steroid hormone assays due to imprecision and bias nih.gov.

Implementing standardized MS-based protocols with certified reference materials and robust quality control procedures is essential for ensuring the comparability and reliability of data generated in different laboratories mdpi.com. Stable isotope dilution methods inherently contribute to harmonization by compensating for method-specific variations in recovery and matrix effects acanthusresearch.combioanalysis-zone.com.

Considerations for Isotopic Discrimination in Long-Term Tracer Studies

While stable isotope-labeled compounds like this compound are widely used as tracers and internal standards due to their similar chemical behavior to the unlabeled analyte, potential isotopic discrimination needs to be considered, particularly in long-term tracer studies. Isotopic discrimination refers to the slight differences in physical and chemical properties between isotopes of the same element, which can lead to differential behavior in biological or chemical processes.

Although some reports have mentioned isotope effects, particularly with deuterium-labeled tracers, these effects have often been attributed to tracer contamination or errors in mathematical modeling rather than inherent isotopic discrimination in the biological system researchgate.net. For this compound, which contains deuterium (B1214612), potential kinetic isotope effects could theoretically influence its metabolic rate or distribution compared to unlabeled estriol. However, for most bioanalytical applications using this compound as an internal standard for quantification, where the labeled and unlabeled species are processed and analyzed simultaneously, isotopic discrimination is generally considered negligible and does not significantly impact the accuracy of the relative quantification. In long-term metabolic tracer studies, careful experimental design and data interpretation are necessary to account for any potential, albeit usually small, isotopic effects. The search results did not provide specific data on isotopic discrimination of this compound in long-term tracer studies.

Future Research Directions and Methodological Innovations for Estriol D1

Exploration of Novel Synthetic Routes for Advanced Deuterated Steroids with Enhanced Labeling

The synthesis of deuterated steroids, including Estriol-d1, is fundamental to their use as internal standards in quantitative analysis. Future research aims to develop novel synthetic routes that can provide enhanced and specific deuterium (B1214612) labeling patterns. While general methods for deuterium labeling of steroids exist, such as those utilizing mineral acid catalysts, CF3COOD, base-catalyzed deuterations, and transition metal-catalyzed deuterations, the exploration of new methodologies is crucial for creating a wider variety of precisely labeled internal standards psu.edupsu.edu. Microwave irradiation and ultrasound have also been investigated for enhancing deuteration efficiency psu.edu. The development of regioselective synthetic methods for creating novel d-annulated pentacyclic steroids highlights the ongoing efforts in steroid synthesis that could potentially be adapted for introducing deuterium into complex steroid structures like estriol (B74026) researchgate.net. The ability to synthesize deuterated steroids with high isotopic purity is essential for accurate quantification in analytical applications psu.edu. Future work may focus on developing more efficient and cost-effective routes to produce highly enriched this compound and other deuterated estriol metabolites.

Integration of this compound with Cutting-Edge Analytical Platforms (e.g., Ion Mobility Mass Spectrometry) for Enhanced Resolution

Integrating this compound with advanced analytical platforms like Ion Mobility Mass Spectrometry (IM-MS) offers significant potential for enhancing the resolution and specificity of steroid analysis. IM-MS separates ions based on their size, shape, and charge in addition to their mass-to-charge ratio, providing an extra dimension of separation that is particularly useful for resolving isomeric and isobaric compounds that are difficult to distinguish by conventional LC-MS alone nih.govtofwerk.com. Studies have demonstrated the ability of IM-MS, including trapped ion mobility spectrometry (TIMS) and cyclic IM-MS (cIM-MS), to separate steroid isomers with very small differences in collision cross-section (CCS) values nih.govdiva-portal.org. For instance, TIMS-TOF MS has shown effectiveness in rapidly characterizing estrogen isomers in complex matrices like urine nih.gov. The use of different drift gases and ion adducts, such as silver ions, can further modify mobility separations and improve the detectability and separation of steroid isomers diva-portal.orgfit.edu. Cyclic IM-MS, with its ability to achieve higher resolution through multi-pass separation, is a promising tool for enhancing the separation of steroid isomers diva-portal.org. Integrating this compound as an internal standard within these advanced IM-MS workflows can improve the accuracy and reliability of quantifying estriol and its potentially co-eluting isomers or isobars in complex biological samples. Future research will likely explore optimized IM-MS methods specifically for estriol and its deuterated analog, leveraging techniques like high-resolution IM instrumentation and simultaneous derivatization reactions to achieve improved resolution and sensitivity in complex biological matrices fit.edu.

Application of this compound in Multi-Omics Research (e.g., Steroidomics, Metabolomics, Fluxomics)

This compound is valuable in multi-omics research, particularly in steroidomics and metabolomics, where accurate quantification of steroid hormones and their metabolites is critical for understanding complex biological systems. Metabolomics involves the comprehensive profiling of small molecules in a biological sample, while fluxomics measures the rates of metabolic reactions osti.gov. Steroidomics, a subset of metabolomics, specifically focuses on the analysis of steroids. Deuterated internal standards like this compound are essential in these studies to enable accurate quantification and to account for matrix effects and variations during sample preparation and analysis by techniques like LC-MS/MS osti.gov. Multi-omics studies integrating transcriptomics and metabolomics have been used to investigate the metabolic effects of estrogens in liver cancer cells, identifying differentially expressed genes and unique metabolite fingerprints nih.govmdpi.com. This compound can serve as a reliable internal standard in such integrated approaches to accurately quantify estriol levels and changes in estriol metabolism in response to various conditions. Fluxomics, which often utilizes stable isotope-labeled molecules (though typically 13C), could potentially benefit from deuterated standards in specific applications, although the primary role of this compound remains in quantification within metabolomics and steroidomics workflows osti.govnih.gov. Future research will increasingly utilize this compound in large-scale multi-omics projects to gain deeper insights into the roles of estriol and its metabolic pathways in various physiological and pathological processes.

Computational Chemistry and In Silico Modeling for Predicting Deuterium Effects on Steroid Interactions

Computational chemistry and in silico modeling play an increasingly important role in understanding the subtle effects of deuterium substitution on the physical, chemical, and biological properties of molecules. Deuterium, being heavier than protium, can influence molecular properties such as vibrational frequencies and reaction rates through kinetic isotope effects ajchem-a.com. Computational methods, including quantum chemical calculations, can be used to model the impact of deuteration on molecular geometries, dipole moments, and vibrational frequencies ajchem-a.com. These models can help predict how deuterium labeling in this compound might affect its interactions with enzymes, receptors, or transport proteins compared to unlabeled estriol. While hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is a technique used to study protein conformation and interactions, computational tools are also employed to analyze HDX-MS data and validate binding interfaces whiterose.ac.uknih.govnih.gov. Applying computational chemistry to this compound could involve predicting changes in its binding affinity to estrogen receptors (ERα and ERβ) due to deuterium labeling, although estriol is known to selectively bind ERβ rsfh.com. Such modeling can provide valuable insights into potential differences in behavior between the labeled standard and the endogenous analyte, informing the design of analytical methods and the interpretation of results. Future research may explore using computational models to predict deuterium kinetic isotope effects in steroid metabolic pathways, which could help in designing fluxomics experiments or understanding metabolic channeling.

Q & A

Q. What statistical approaches are optimal for comparing Estriol-d¹’s performance across analytical platforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.